molecular formula C27H38ClNO2S B2602236 FR194738

FR194738

Cat. No.: B2602236
M. Wt: 476.1 g/mol
InChI Key: XZCWZZDUAVANHV-VRTOBVRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of FR194738 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

FR194738 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed on this compound to modify its functional groups. Reducing agents such as sodium borohydride are commonly used.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

FR194738 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

FR194738 exerts its effects by inhibiting the activity of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the production of cholesterol and other sterols, leading to decreased cholesterol levels in cells and tissues .

The molecular targets of this compound include squalene epoxidase and other components of the cholesterol biosynthesis pathway. The inhibition of squalene epoxidase disrupts the normal metabolic processes, leading to the accumulation of squalene and reduced levels of downstream sterols .

Comparison with Similar Compounds

FR194738 is unique among squalene epoxidase inhibitors due to its high potency and specificity. Similar compounds include:

Compared to these compounds, this compound has shown superior inhibitory activity and a broader range of potential therapeutic applications, particularly in the treatment of metabolic disorders and certain cancers .

Properties

IUPAC Name

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO2S.ClH/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24;/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3;1H/b10-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCWZZDUAVANHV-VRTOBVRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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